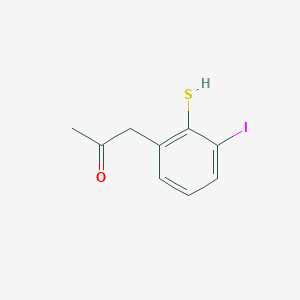
2,2-Dichloro-1-(p-tolyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(p-tolyl)ethanol is an organic compound that belongs to the family of aryl ketones. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound is widely used in various fields such as medical research, environmental research, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(p-tolyl)ethanol typically involves the reaction of p-tolylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out in an anhydrous environment to prevent the formation of by-products. The reaction conditions usually include a temperature range of -10°C to 0°C and a reaction time of 2-3 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
化学反应分析
Types of Reactions
2,2-Dichloro-1-(p-tolyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,2-Dichloro-1-(p-tolyl)ethanone.
Reduction: It can be reduced to form 2,2-Dichloro-1-(p-tolyl)ethane.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH₃) under basic conditions.
Major Products Formed
Oxidation: 2,2-Dichloro-1-(p-tolyl)ethanone
Reduction: 2,2-Dichloro-1-(p-tolyl)ethane
Substitution: 2,2-Dihydroxy-1-(p-tolyl)ethanol or 2,2-Diamino-1-(p-tolyl)ethanol.
科学研究应用
2,2-Dichloro-1-(p-tolyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Dichloro-1-(p-tolyl)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
- 2,2-Dichloro-1-(p-tolyl)ethanone
- 2,2-Dichloro-1-(p-tolyl)ethane
- 2,2-Dihydroxy-1-(p-tolyl)ethanol
- 2,2-Diamino-1-(p-tolyl)ethanol
Uniqueness
2,2-Dichloro-1-(p-tolyl)ethanol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C9H10Cl2O |
|---|---|
分子量 |
205.08 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10Cl2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,8-9,12H,1H3 |
InChI 键 |
VWBLUFQKIVUHIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)


